![molecular formula C12H8FN3 B3000566 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1036762-04-5](/img/structure/B3000566.png)
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . They are known to possess a variety of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists and radio diagnostics .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has also been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes Pyrazolo[1,5-a]pyrimidines (PPs), including 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The heteroatoms in PPs make them potential chelating agents for ions . This property allows them to be used as chemosensors .
Organic Materials Progress
PPs have significant photophysical properties, which makes them attractive for the progress of organic materials .
Solid-State Emitters
PPs bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .
Antitumor Scaffold
Functional Pyrazolo[1,5-a]pyrimidines have shown potential as an antitumor scaffold . They have attracted a great deal of attention in medicinal chemistry due to their significant impact .
Enzymatic Inhibitory Activity
PPs have shown enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Antimicrobial and Antibacterial Activities
Pyrazolopyrimidine derivatives, including 6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine, have shown antimicrobial and antibacterial activities .
Anticancer Activities
These compounds have also demonstrated effective inhibitory effects on the proliferation of certain cancer cell lines .
Future Directions
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .
properties
IUPAC Name |
6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-9(2-4-11)10-7-14-12-5-6-15-16(12)8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNPTKCVXWGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine |
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